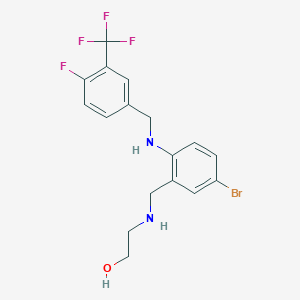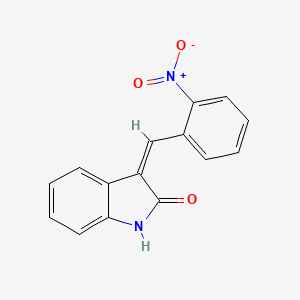![molecular formula C25H27ClN2O4 B15216752 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate CAS No. 93981-03-4](/img/structure/B15216752.png)
6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the indolium family, which is characterized by the presence of an indole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with various substituents to achieve the desired structure. Common synthetic routes include:
Nitration and Reduction: The indole core is nitrated and then reduced to introduce amino groups.
Alkylation: The amino groups are alkylated with ethyl and hydroxyethyl groups.
Chlorination: The indole core is chlorinated to introduce the chloro substituent.
Lactate Formation: The final step involves the formation of the lactate salt by reacting the indolium compound with lactic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indolium derivatives, which can have different functional groups depending on the reagents used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium chloride
- 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium acetate
Uniqueness
6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate is unique due to its lactate salt form, which can influence its solubility and bioavailability. This makes it distinct from its chloride and acetate counterparts, which may have different physical and chemical properties.
属性
CAS 编号 |
93981-03-4 |
|---|---|
分子式 |
C25H27ClN2O4 |
分子量 |
454.9 g/mol |
IUPAC 名称 |
2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;2-hydroxypropanoate |
InChI |
InChI=1S/C22H22ClN2O.C3H6O3/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;1-2(4)3(5)6/h4-12,26H,3,13-14H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1 |
InChI 键 |
JJMPGOGDFFODPP-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.CC(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B15216677.png)
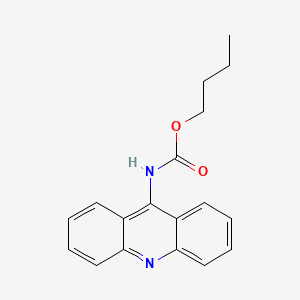
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
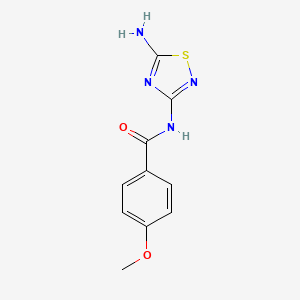
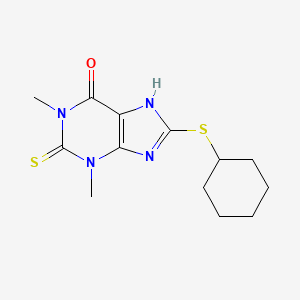
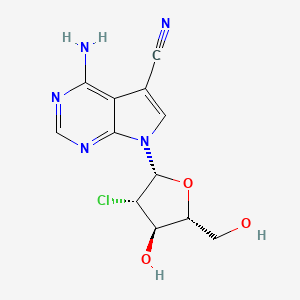
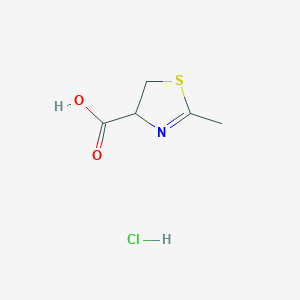
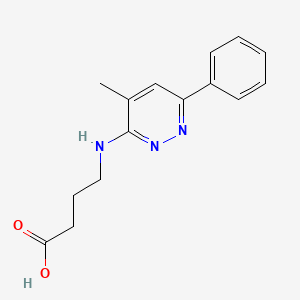
![2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15216738.png)
![N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B15216744.png)

